Product packaging for 4-(1-Methylcyclopropyl)benzylamine(Cat. No.:)

4-(1-Methylcyclopropyl)benzylamine

Cat. No.: B13302973
M. Wt: 161.24 g/mol
InChI Key: RNSGGJXYWXRMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1-Methylcyclopropyl)benzylamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B13302973 4-(1-Methylcyclopropyl)benzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

[4-(1-methylcyclopropyl)phenyl]methanamine

InChI

InChI=1S/C11H15N/c1-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3

InChI Key

RNSGGJXYWXRMOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

The Significance of Cyclopropylamine Containing Structures in Contemporary Chemical Research

The cyclopropylamine (B47189) moiety, a cyclopropane (B1198618) ring attached to an amino group, is a highly valued structural unit in modern chemistry, particularly in the realm of pharmaceuticals and agrochemicals. longdom.org Its unique three-dimensional structure and electronic properties confer several advantageous characteristics to molecules that contain it.

The inherent strain of the three-membered cyclopropane ring, with its compressed bond angles, enhances the chemical reactivity of the molecule, making it a useful intermediate for a variety of chemical transformations. longdom.org Small ring systems like cyclopropane are fundamental scaffolds in molecular architecture and can act as versatile synthetic intermediates for building more complex structures. researchgate.net

In medicinal chemistry, the incorporation of a cyclopropyl (B3062369) group is a strategic move to enhance a drug candidate's profile. acs.org Key benefits of including this fragment include:

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in more flexible alkyl chains. This increased bond dissociation energy makes them less susceptible to oxidative metabolism by enzymes like cytochrome P450, which can increase a drug's half-life. hyphadiscovery.com

Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a specific conformation that is ideal for binding to a biological target, thereby enhancing potency and selectivity for the intended receptor over off-targets. researchgate.netacs.org

Physicochemical Properties: The cyclopropyl group can modulate a molecule's properties such as lipophilicity (its ability to dissolve in fats and lipids) and pKa (its acidity), which are crucial for absorption, distribution, metabolism, and excretion (ADME) profiles. acs.org

Novelty and Patentability: The unique shape of the cyclopropyl group offers a way to explore novel chemical space and create patentable new chemical entities.

The utility of the cyclopropylamine structure is evident in its presence in a diverse array of biologically active compounds, including pharmaceuticals and agrochemicals. longdom.orgacs.org For instance, it is a key component in certain monoamine oxidase inhibitors (MAOIs) used as antidepressants. longdom.org It is also found in inhibitors of enzymes like Lysine Demethylase 1 (LSD1), which are being investigated for cancer therapy. researchgate.net However, the metabolism of cyclopropylamines can sometimes lead to reactive intermediates, a factor that researchers must consider during drug design. hyphadiscovery.com

Numerous synthetic methods have been developed to create these valuable structures, ranging from classical cyclopropanation techniques to more modern metal-catalyzed reactions, highlighting the ongoing interest and importance of this chemical motif. acs.org

Overview of Benzylamine Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzylamine (B48309) scaffold, consisting of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to an amine, is another cornerstone of organic and medicinal chemistry. wikipedia.org This structural motif is found in a vast number of biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. openmedicinalchemistryjournal.comchemicalbook.com

Benzylamine's utility stems from several factors:

Versatile Synthetic Handle: The amine group is a reactive functional group that can be easily modified, making benzylamines valuable starting materials for building more complex molecules. organic-chemistry.orgresearchgate.net Reductive amination, a common reaction in organic synthesis, frequently employs benzylamines. nih.gov

Pharmacophore Element: The benzylamine structure itself is a recognized pharmacophore, meaning it is a part of a molecule responsible for its biological activity. Compounds containing this scaffold have been investigated for a wide range of therapeutic applications, including as antifungal agents, anticancer agents, and treatments for tuberculosis. openmedicinalchemistryjournal.comnih.govresearchgate.net

Approved Therapeutics: A number of approved drugs for various conditions contain the benzylamine core, underscoring its importance in pharmaceutical development. openmedicinalchemistryjournal.com For example, benzylamine derivatives have been explored as inhibitors of enzymes like copper amine oxidases and 17β-hydroxysteroid dehydrogenase type 3, the latter being a target for prostate cancer therapy. nih.govnih.gov

The synthesis of substituted benzylamines is a well-established area of organic chemistry, with numerous methods available to chemists for creating a diverse library of compounds for screening and development. organic-chemistry.orgresearchgate.net

Applications of 4 1 Methylcyclopropyl Benzylamine in Medicinal Chemistry Research

Role as a Privileged Scaffold for Bioactive Molecule Design

Privileged scaffolds are molecular frameworks that can bind to a range of different biological targets, making them highly valuable in drug discovery. mdpi.com The 2-phenylcyclopropylmethylamine (PCPMA) backbone, of which 4-(1-methylcyclopropyl)benzylamine is a derivative, is considered a useful privileged scaffold for designing bioactive compounds, particularly for central nervous system (CNS) targets like aminergic G protein-coupled receptors (GPCRs) and transporters. nih.gov

The benzylamine (B48309) scaffold is a common feature in compounds developed to treat a wide array of diseases, including tuberculosis. researchgate.netopenmedicinalchemistryjournal.com The synthesis of novel benzylamine derivatives is a key strategy for modulating the activity of various biological targets. For instance, research has focused on creating new benzylamine compounds through methods like reductive amination to produce potential antimycotic agents. nih.gov The structural flexibility of the benzylamine core allows for systematic modifications to explore and optimize interactions with specific targets. researchgate.netopenmedicinalchemistryjournal.com The introduction of the 1-methylcyclopropyl group to the benzylamine scaffold provides a unique three-dimensional structure that can influence binding affinity and selectivity.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure relates to its biological activity. numberanalytics.com For benzylamine derivatives, SAR studies have been crucial in identifying key structural features that govern their therapeutic effects. nih.gov The modification of substituents on the phenyl ring and the amine group of benzylamine derivatives allows for a systematic exploration of their biological effects. rsc.orgelsevierpure.com In the context of this compound, SAR studies would involve analyzing how modifications to the cyclopropyl (B3062369) and benzyl (B1604629) moieties impact target engagement and efficacy. This systematic approach helps in designing more potent and selective drug candidates. johnshopkins.edu

Contribution to the Synthesis of Enzyme Inhibitors (e.g., MAO, P450)

The this compound scaffold has shown significant promise in the development of enzyme inhibitors, particularly for monoamine oxidase (MAO) and cytochrome P450 (P450) enzymes.

N-(1-Methylcyclopropyl)benzylamine has been identified as a mechanism-based inactivator of mitochondrial monoamine oxidase. acs.org This inactivation is a critical mechanism for many MAO inhibitors used in the treatment of depression and neurodegenerative diseases. youtube.com Specifically, 1-benzylcyclopropylamine, a closely related analogue, acts as a potent competitive reversible inhibitor of MAO and also as a mechanism-based inactivator. nih.gov The cyclopropylamine (B47189) moiety is a key feature in a number of potent enzyme inhibitors. For example, cyclopropylamine-containing cyanopyrimidine derivatives have been designed as inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.gov

The cyclopropylamine and 4'-methyl groups have been identified as potential sites for P450 oxidation. nih.gov Understanding the metabolism of these compounds by P450 enzymes is crucial for optimizing their pharmacokinetic properties. The inhibition of P450 enzymes is also a key consideration in drug design to avoid drug-drug interactions. nih.gov

Table 1: Benzylamine Derivatives as Enzyme Inhibitors
Compound/ScaffoldTarget EnzymeSignificanceReference
N-(1-Methylcyclopropyl)benzylamineMonoamine Oxidase (MAO)Mechanism-based inactivator. acs.org
1-BenzylcyclopropylamineMonoamine Oxidase (MAO)Potent competitive reversible inhibitor and mechanism-based inactivator. nih.gov
Cyclopropylamine-containing cyanopyrimidinesLysine Specific Demethylase 1 (LSD1)Demonstrates the utility of the cyclopropylamine motif in targeting demethylases. nih.gov
Benzylamine-sulfonamide derivativesMonoamine Oxidase B (MAO-B)Development of selective MAO-B inhibitors. nih.gov

Integration into Complex Molecular Architectures (e.g., Bicyclo[1.1.1]pentane cores)

The benzylamine motif, including derivatives like this compound, has been successfully integrated into more complex molecular structures to create novel therapeutic agents. A notable example is the incorporation of benzylamines into bicyclo[1.1.1]pentane (BCP) cores. nih.govrsc.org BCPs are considered bioisosteres of 1,4-disubstituted benzene (B151609) rings and have gained significant attention in drug discovery due to their ability to improve physicochemical properties. nih.govchemrxiv.org

A three-component reaction involving N-benzyl ketimines, [1.1.1]propellane, and pinacol (B44631) boronates can generate benzylamine bicyclo[1.1.1]pentane (BCP) pinacol boronates. nih.govresearchgate.net These structures are analogues of diarylmethanamine cores, which are common in bioactive molecules. nih.govresearchgate.net This methodology allows for the creation of high-value BCP benzylamines that are otherwise difficult to access. rsc.org

Investigation of Related Benzylamine Derivatives in Modulating Biological Processes

The broader class of benzylamine derivatives has been extensively studied for its ability to modulate various biological processes. For instance, the benzoylpiperidine fragment, which contains a benzylamine-like structure, is recognized as a privileged structure in medicinal chemistry and is found in numerous bioactive small molecules with therapeutic and diagnostic applications. nih.gov This highlights the versatility of the benzylamine scaffold in interacting with a wide range of biological targets.

Strategies for Optimizing Drug Candidate Design utilizing Cyclopropylamine Motifs

The cyclopropylamine motif is a valuable component in drug design, and various strategies are employed to optimize drug candidates that contain this feature. nih.gov Key strategies include modifying substituents to enhance target interactions, improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reducing potential toxicity. slideshare.netuobaghdad.edu.iq

Computational Chemistry and Theoretical Investigations of 4 1 Methylcyclopropyl Benzylamine

Molecular Modeling and Simulation of Compound Structure and Dynamics

Molecular modeling and simulations are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules like 4-(1-methylcyclopropyl)benzylamine. These computational techniques allow researchers to visualize the molecule's preferred conformations, flexibility, and interactions with its environment. For instance, in the context of its role as a monoamine oxidase (MAO) inhibitor, molecular dynamics (MD) simulations can be employed to study the stability of the compound within the enzyme's active site. frontiersin.orgnih.gov By simulating the movement of atoms over time, researchers can observe how the ligand (this compound) settles into the binding pocket and identify key interactions that contribute to its inhibitory activity. acs.org

These simulations can reveal crucial information about the stability of the enzyme-inhibitor complex. For example, MD simulations have been used to assess the stability of various MAO-B inhibitors, demonstrating that some candidates form more stable complexes than others. frontiersin.orgnih.gov This stability is often correlated with the inhibitor's potency. The dynamic nature of these simulations provides a more realistic representation of the biological system compared to static models. springernature.com

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. In the study of this compound's interaction with MAO, DFT calculations can help to understand the intricacies of the chemical reaction leading to enzyme inhibition.

DFT studies can be used to optimize the geometries of ligands like this compound, providing a more accurate representation of their structure for subsequent docking and interaction studies. frontiersin.orgnih.gov Furthermore, DFT can be employed to model the reaction of substrates with the flavin cofactor of MAO, shedding light on the mechanism of action. For instance, DFT calculations have supported a concerted asynchronous polar nucleophilic mechanism for the reaction of benzylamine (B48309) with MAO-B. nih.govacs.org

Analysis of Proton-Coupled Electron Transfer (PCET) Mechanisms

The inhibition of monoamine oxidase often involves complex chemical reactions. One proposed mechanism is proton-coupled electron transfer (PCET). nih.govresearchgate.net This process involves the simultaneous transfer of a proton and an electron from the substrate to the enzyme's flavin cofactor. researchgate.net

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional shape, or conformation, of a molecule plays a critical role in its reactivity. For a molecule like this compound, the orientation of the cyclopropyl (B3062369) and benzylamine groups can significantly influence its ability to bind to and react with its target enzyme.

Conformational analysis, often performed using computational methods, explores the different spatial arrangements of a molecule and their relative energies. researchgate.netresearchgate.netrsc.org Studies on related cyclopropylamine (B47189) derivatives have shown that stereoelectronic effects, which arise from the interaction of electron orbitals, can dictate conformational preferences and basicity. nih.gov These factors, in turn, affect the molecule's reactivity. For instance, the orientation of the amino group in cyclopropylamines can influence the hybridization of the nitrogen lone pair, impacting its ability to participate in chemical reactions. nih.gov The incorporation of a cyclopropane (B1198618) ring is a known strategy to reduce the conformational flexibility of a molecule, which can be advantageous in drug design. researchgate.net

Computational Approaches to Enzyme-Substrate/Inhibitor Binding and Interaction

Understanding how a molecule like this compound binds to its target enzyme is fundamental to explaining its inhibitory activity. Computational methods such as molecular docking and binding free energy calculations are widely used for this purpose. frontiersin.orgnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. frontiersin.orgnih.gov This technique allows researchers to identify key amino acid residues in the enzyme's active site that interact with the inhibitor. For example, docking studies of MAO-B inhibitors have revealed important hydrogen-bonding interactions. frontiersin.orgnih.gov

Following docking, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-protein complex. frontiersin.orgnih.gov This provides a quantitative measure of the binding affinity. These computational approaches are invaluable in the rational design and optimization of potent enzyme inhibitors. mdpi.com

Application of Quantum Mechanics/Molecular Mechanics (QM/MM) in Enzymatic Reaction Mechanisms

To accurately model enzymatic reactions, it is often necessary to combine the strengths of both quantum mechanics (QM) and molecular mechanics (MM) in what is known as a QM/MM approach. nih.govacs.org In this method, the chemically active region of the system (e.g., the substrate and the enzyme's cofactor) is treated with a high-level QM method, while the surrounding protein and solvent are described by a more computationally efficient MM force field. rsc.orgresearchgate.net

QM/MM calculations have been instrumental in investigating the reaction mechanism of monoamine oxidase. nih.govacs.org These studies have provided detailed insights into the rate-limiting step of the reaction, which is generally accepted to be the stereoselective abstraction of a hydrogen from the substrate. nih.govacs.org By modeling the reaction of substrates like benzylamine with MAO-B, researchers have been able to support a concerted asynchronous polar nucleophilic mechanism. nih.govacs.org The QM/MM approach allows for the exploration of the potential energy surface of the reaction within the full enzyme environment, providing a more accurate picture of the catalytic process. rsc.orgresearchgate.net

Explorations of 4 1 Methylcyclopropyl Benzylamine in Materials Science and Other Emerging Fields

Potential as a Reagent in Organic Material Synthesis

The benzylamine (B48309) moiety in 4-(1-Methylcyclopropyl)benzylamine provides a reactive primary amine group, a versatile functional handle in organic synthesis. This amine can participate in a variety of chemical transformations, making the compound a potential building block for more complex organic materials.

For instance, benzylamines are known to undergo nucleophilic substitution and addition reactions. They can react with acyl chlorides, anhydrides, and carboxylic acids to form amides, which are fundamental linkages in a vast array of polymers and functional organic molecules. Furthermore, the amine group can be a precursor for the formation of imines through condensation with aldehydes and ketones. These reactions are crucial in the synthesis of Schiff bases, which can be ligands for metal complexes or monomers for polymerization.

The synthesis of various benzylamine derivatives often serves as a foundational step in creating more complex molecules for diverse applications, from pharmaceuticals to materials science. The specific synthetic routes can influence the final properties and potential uses of the resulting materials.

Application as a Ligand in Coordination Chemistry

The nitrogen atom of the primary amine in This compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal ions. The formation of metal-ligand complexes is a cornerstone of coordination chemistry and is essential for the development of catalysts, magnetic materials, and sensors. The nature of the substituent on the benzyl (B1604629) ring can influence the electronic properties of the amine and, consequently, the stability and reactivity of the resulting metal complex.

Ligand Exchange Reactions and Metal Transfer

Coordination complexes are dynamic species, and the ligands bound to a metal center can often be replaced by other ligands in a process known as ligand exchange. The ability of This compound to participate in such reactions would depend on its binding affinity for a given metal ion relative to other ligands in the coordination sphere.

Ligand exchange is a fundamental process in many catalytic cycles and is also utilized in the synthesis of new coordination compounds. The steric bulk of the 1-methylcyclopropyl group could influence the kinetics and thermodynamics of ligand exchange reactions, potentially offering a degree of control over the formation of specific complex geometries.

Catalytic Applications in Metal-mediated Reactions

Metal complexes containing benzylamine-type ligands can exhibit catalytic activity in a range of organic transformations. The ligand can influence the catalytic properties of the metal center by modifying its electronic environment and steric accessibility. For example, the coordination of a benzylamine ligand to a metal can enhance its Lewis acidity or alter its redox potential, thereby promoting a specific catalytic reaction.

While no specific catalytic applications of This compound complexes have been reported, related benzylamine derivatives have been used in various catalytic systems. For instance, metal complexes with Schiff base ligands derived from benzylamines have shown promise in oxidation and polymerization reactions. The unique electronic and steric profile imparted by the 1-methylcyclopropyl group could potentially lead to novel catalytic activities.

Integration into Advanced Functional Materials

The incorporation of specific molecular building blocks is key to designing advanced functional materials with tailored properties. While direct integration of This compound into such materials is not documented, its structure suggests possibilities.

The benzylamine functionality allows for its covalent incorporation into polymer backbones or as pendant groups. This could be achieved through polymerization of a derivative of the compound or by grafting it onto an existing polymer chain. The presence of the 1-methylcyclopropyl group could impact the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.

Furthermore, the ability of the amine group to be protonated or to participate in hydrogen bonding could be exploited in the design of pH-responsive materials or self-assembling systems. The development of functional polymers often relies on the strategic placement of such interactive groups to control the material's behavior in different environments.

Q & A

Q. What are the established synthetic routes for 4-(1-methylcyclopropyl)benzylamine, and what critical parameters influence yield and purity?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions, followed by benzylamine functionalization. Key parameters include:

  • Temperature control : Cyclopropanation requires precise low-temperature conditions (−10°C to 0°C) to avoid ring-opening side reactions .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) are critical for coupling reactions with benzylamine derivatives .
  • Purification methods : Recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improves purity, as noted in crystallinity studies of related compounds .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying structural integrity?

  • X-ray diffraction (XRD) : Essential for confirming crystalline structure and identifying polymorphic forms .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve methylcyclopropyl proton splitting patterns (δ 0.5–1.2 ppm) and benzylamine NH2_2 signals (δ 1.8–2.3 ppm) .
  • Differential Scanning Calorimetry (DSC) : Detects thermal stability thresholds (e.g., decomposition above 200°C) .

Advanced Research Questions

Q. How does the methylcyclopropyl group influence the stability and reactivity of this compound under varying pH and solvent conditions?

The methylcyclopropyl moiety introduces steric hindrance and strain, which:

  • Enhances thermal stability : Crystalline forms resist degradation up to 200°C due to rigid ring geometry .
  • Reduce nucleophilic reactivity : The benzylamine NH2_2 group exhibits reduced basicity in polar solvents (e.g., DMSO), as observed in comparative studies of benzylamine analogs .
  • pH-dependent solubility : Protonation at pH < 3 increases aqueous solubility, but aggregation occurs in neutral/basic conditions .

Q. What experimental strategies can resolve contradictions in reported solubility and bioavailability data for this compound?

  • High-throughput screening (HTS) : Use automated solvent matrices (e.g., PEG/water systems) to map solubility under physiological conditions .
  • Co-crystallization : Co-formers like succinic acid improve bioavailability, as demonstrated in patent applications for related cyclopropane-containing drugs .
  • Computational modeling : Molecular dynamics simulations predict logP values and partition coefficients to validate experimental data .

Q. How is this compound utilized in the design of kinase inhibitors or antitumor agents?

The compound serves as a scaffold in pyrrolopyrimidine-based inhibitors (e.g., WO2022/106514), where:

  • The methylcyclopropyl group enhances target binding via hydrophobic interactions with kinase ATP pockets .
  • Benzylamine derivatives are conjugated with morpholine or acetylene groups to optimize pharmacokinetic profiles .
  • In vivo studies show tumor growth inhibition in xenograft models when combined with morpholinopropynyl substituents .

Q. What methodologies are employed to study the stereochemical impact of the methylcyclopropyl group on biological activity?

  • Chiral chromatography : Enantiomeric separation using cellulose-based columns to isolate (R)- and (S)-configurations .
  • SAR (Structure-Activity Relationship) assays : Compare IC50_{50} values of stereoisomers against cancer cell lines (e.g., HCT-116) .
  • X-ray crystallography : Resolve binding modes in protein-ligand complexes to correlate stereochemistry with efficacy .

Methodological Challenges and Solutions

Q. How can researchers mitigate degradation during long-term storage of this compound?

  • Lyophilization : Freeze-drying under inert gas (N2_2) prevents oxidation .
  • Additive stabilization : Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w reduce free radical formation .

Q. What are the limitations of current synthetic routes, and how can they be optimized for scale-up?

  • Side reactions : Cyclopropane ring-opening during benzylamine coupling. Solution: Use milder bases (e.g., K2_2CO3_3 instead of NaOH) .
  • Low yields in crystallization : Optimize solvent ratios (e.g., 7:3 ethanol/water) and cooling rates (0.5°C/min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.